![molecular formula C11H19N3 B2567438 1-Piperazin-1-ylcyclohexanecarbonitrile CAS No. 874623-59-3](/img/structure/B2567438.png)
1-Piperazin-1-ylcyclohexanecarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-Piperazin-1-ylcyclohexanecarbonitrile typically involves the reaction of piperazine with cyclohexanecarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperazin-1-ylcyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important building block for synthesizing various organic compounds, particularly those containing piperazine and nitrile functionalities.
2. Biology
- Molecular Interaction Studies : It is utilized in studies investigating molecular interactions, particularly in receptor binding assays. Its ability to modulate receptor activity makes it valuable for understanding biochemical pathways.
3. Medicine
- Therapeutic Potential : Research indicates that 1-Piperazin-1-ylcyclohexanecarbonitrile may possess therapeutic properties, particularly as a P2X7 receptor antagonist. This receptor is implicated in pain perception and inflammatory responses, suggesting potential applications in treating conditions such as rheumatoid arthritis and chronic pain .
4. Industry
- Production of Specialized Chemicals : The compound is employed in the production of specialized chemicals and materials used in various industrial applications.
Case Study 1: Therapeutic Applications
A study explored the efficacy of P2X7 receptor antagonists in treating inflammatory conditions. This compound was tested for its ability to inhibit the activation of this receptor, which is linked to pain and inflammation. Results indicated significant potential for alleviating symptoms associated with chronic pain disorders .
Case Study 2: Chemical Synthesis
Research focused on developing novel derivatives of piperazine compounds highlighted the utility of this compound as a precursor. These derivatives exhibited enhanced biological activity against cancer cell lines, demonstrating the compound's role in drug discovery .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Piperazin-1-ylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Piperazin-1-ylcyclohexanecarbonitrile can be compared with other similar compounds such as:
1-Piperazin-1-ylcyclohexane: Similar structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Contains the nitrile group but lacks the piperazine moiety.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of the piperazine and cyclohexanecarbonitrile moieties, which confer distinct chemical and biological properties .
Biological Activity
1-Piperazin-1-ylcyclohexanecarbonitrile (CAS No. 874623-59-3) is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of piperazine with cyclohexanecarbonitrile, typically under controlled conditions involving suitable solvents and catalysts. Its structural characteristics include a piperazine ring and a cyano group, which may contribute to its biological properties.
Chemical Structure
The chemical structure of this compound is represented as follows:
Synthesis Method
The synthesis involves:
- Reactants : Piperazine and cyclohexanecarbonitrile.
- Conditions : Controlled temperature and pressure, often in the presence of a catalyst.
- Yield : Optimized for high purity and yield in industrial applications.
Reaction Mechanisms
The compound can undergo various reactions:
- Oxidation : Can be oxidized to form derivatives.
- Reduction : Reduction can yield different functional groups.
- Substitution Reactions : Functional groups can be replaced under specific conditions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
In addition to antitumor effects, this compound has been evaluated for its antibacterial and antifungal activities. A series of studies focused on piperazine derivatives reported notable efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : Interaction with specific receptors or enzymes.
- Modulation of Signaling Pathways : Influencing pathways related to cell growth and apoptosis.
Study 1: Antitumor Efficacy
A case study examined the effects of a related piperazine derivative on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent antitumor activity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antibacterial Activity Assessment
Another study focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests, suggesting that the compound effectively disrupts bacterial cell walls or interferes with metabolic processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Piperazin-1-ylcyclohexane | Lacks cyano group | Moderate antibacterial activity |
Cyclohexanecarbonitrile | Lacks piperazine moiety | Limited biological activity |
Piperazine Derivatives | Various substituents | Variable antitumor effects |
Properties
IUPAC Name |
1-piperazin-1-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-10-11(4-2-1-3-5-11)14-8-6-13-7-9-14/h13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPVGSODXBYSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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